molecular formula C7H5ClN2 B1524682 2-(3-Chloropyridin-4-yl)acetonitrile CAS No. 485828-87-3

2-(3-Chloropyridin-4-yl)acetonitrile

Cat. No.: B1524682
CAS No.: 485828-87-3
M. Wt: 152.58 g/mol
InChI Key: KOAXPBGCYGFNQA-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-4-yl)acetonitrile is an organic compound with the molecular formula C7H5ClN2. It consists of a pyridine ring substituted with a chlorine atom at the 3-position and an acetonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Chloropyridin-4-yl)acetonitrile can be synthesized through several methods, including:

  • Halogenation and Nucleophilic Substitution: Starting from 3-chloropyridine, the compound can be synthesized by reacting it with suitable nucleophiles under controlled conditions.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura coupling can be employed to form the desired compound by coupling 3-chloropyridine with appropriate boronic acids or derivatives.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloropyridin-4-yl)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction reactions.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-(3-Chloropyridin-4-yl)acetic acid

  • Reduction: 2-(3-Chloropyridin-4-yl)ethylamine

  • Substitution: Various substituted pyridines depending on the nucleophile used

Scientific Research Applications

2-(3-Chloropyridin-4-yl)acetonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

2-(3-Chloropyridin-4-yl)acetonitrile is similar to other pyridine derivatives, such as 3-chloropyridine and 4-chloropyridine. its unique combination of a chlorine atom and a nitrile group distinguishes it from these compounds. The presence of the nitrile group allows for further functionalization and reactivity, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 3-Chloropyridine

  • 4-Chloropyridine

  • 2-Chloropyridine

  • 3-Bromopyridine

  • 4-Bromopyridine

Properties

IUPAC Name

2-(3-chloropyridin-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAXPBGCYGFNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700035
Record name (3-Chloropyridin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485828-87-3
Record name (3-Chloropyridin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chloropyridin-4-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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